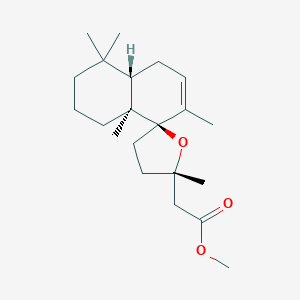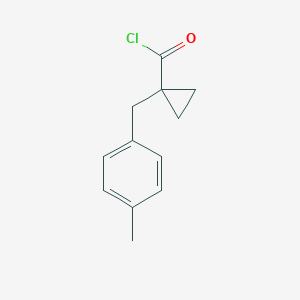
3-Sulfamoylbenzamide
Übersicht
Beschreibung
3-Sulfamoylbenzamide is a chemical compound with the molecular weight of 200.22 . It is related to N,N-Dimethyl-3-sulfamoylbenzamide .
Synthesis Analysis
The synthesis of 3-Sulfamoylbenzamide analogues has been reported, starting from m-(chlorosulfonyl)benzoyl chloride . The process was found to be chemoselective and showed increased selectivity at higher temperatures without the need for catalysts .Molecular Structure Analysis
The molecular structure of 3-Sulfamoylbenzamide includes a sulfonamide group that is S-linked to a benzene ring . The InChI code for this compound is 1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H, (H2,8,10) (H2,9,11,12) .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance and include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties of 3-Sulfamoylbenzamide were not found in the search results.Wissenschaftliche Forschungsanwendungen
Hepatitis B Virus (HBV) Capsid Modulation
3-Sulfamoylbenzamide is used in the development of capsid assembly modulators (CAMs) for Hepatitis B Virus (HBV). These CAMs derived from sulfamoylbenzamides (SBAs) have led to four human clinical phase 1 candidates . They target the assembly of HBV capsid proteins, which is a critical step in HBV replication and maintenance .
Inhibition of HBV Replication
The compound has been used to suppress HBV replication. It disrupts the production of new covalently closed circular DNA (cccDNA), which functions as genomic HBV reservoirs accountable for HBV persistence .
Development of New Therapeutic Strategies
3-Sulfamoylbenzamide is being used to develop new therapeutic strategies for chronic HBV infection. Current strategies using nucleos (t)ide analogs (NAs) and PEG interferons cannot eradicate HBV cccDNA from the nuclei of hepatocytes .
Selective Inhibition of HBV Viral Replication
Sulfamoylbenzamide-based CAMs have been synthesized for the selective inhibition of HBV viral replication . The effects and safety profiles of these compounds show potential therapeutic applicability against HBV .
New Mode of Protein Assembly
The formation of tubular particles was observed to be time-dependent in the presence of 3-Sulfamoylbenzamide, indicating a new mode of protein assembly by SBA compounds .
Antiviral Efficacy
Research on classical, first-generation sulfamoyl benzocarboxamide CAMs, including 3-Sulfamoylbenzamide, has elucidated their structural composition and antiviral efficacy .
Safety and Hazards
While specific safety and hazard information for 3-Sulfamoylbenzamide was not found, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, a related compound, Benzamide, has a safety data sheet that includes information on handling, storage, and disposal .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPNRMKNARPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546249 | |
| Record name | 3-Sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfamoylbenzamide | |
CAS RN |
1576-42-7 | |
| Record name | 3-Sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




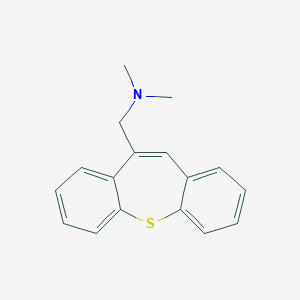

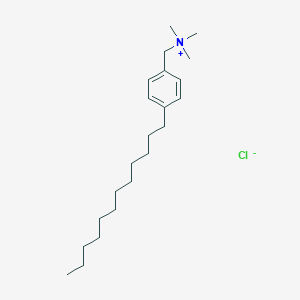
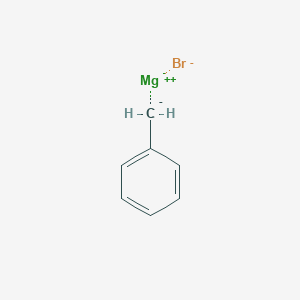

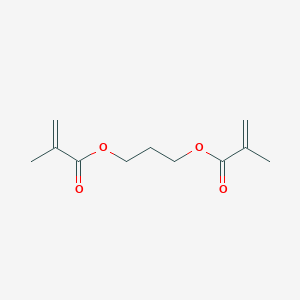
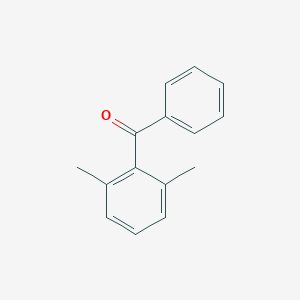

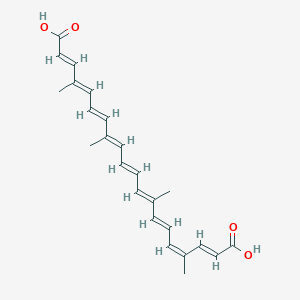
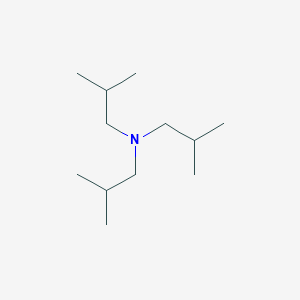
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)
